2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride
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Overview
Description
2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride is a heterocyclic compound with significant importance in medicinal chemistry. It is known for its unique structure, which includes a naphthyridine ring system, making it a valuable scaffold for drug development and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. The final product is usually obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: This compound shares a similar naphthyridine ring system but differs in its functional groups and biological activities.
5,6,7,8-Tetrahydro-2-naphthoic acid: Another related compound with a naphthyridine core, used in different chemical and biological contexts.
Uniqueness
2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-6-8(10(13)14)5-7-3-2-4-11-9(7)12-6;/h5H,2-4H2,1H3,(H,11,12)(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNLDGOFPRGVBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCCNC2=N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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